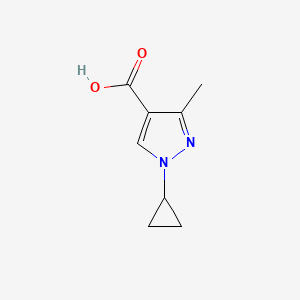

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(8(11)12)4-10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKZTEVRIATSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by carboxylation at the fourth position . The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethyl sulfoxide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid has shown promising biological activities, particularly:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can disrupt fatty acid synthesis, which is crucial for the growth of certain organisms, indicating potential applications in pest control.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further pharmacological exploration.

Pharmaceutical Development

In the pharmaceutical sector, the compound is being investigated for its potential as:

- Anticancer Agent : Research indicates that it may inhibit tumor growth in various cancer cell lines by targeting specific metabolic pathways. In vitro studies have demonstrated significant reductions in cell proliferation rates and increased apoptosis in treated cancer cells.

- Analgesic Properties : The compound's ability to modulate pain pathways positions it as a candidate for developing new analgesics.

Agrochemicals

The compound's role in inhibiting fatty acid synthesis has led to its investigation as a potential agrochemical:

- Pest Control : Its efficacy against insect larvae suggests it could be developed into a novel pesticide that minimizes harm to non-target organisms, thus promoting sustainable agricultural practices.

In Vitro Studies

A series of laboratory studies have highlighted the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Enzyme Inhibition | Significant reduction in succinate dehydrogenase activity was observed. |

| Cell Proliferation | Decreased proliferation rates in various cancer cell lines were noted. |

| Apoptosis Induction | Increased apoptosis was documented in treated cells. |

In Vivo Studies

Animal model studies have provided insights into the compound's therapeutic potential:

- Tumor Growth Inhibition : Rodent models treated with this compound showed significant inhibition of tumor growth, suggesting its applicability in cancer therapy.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular weights, and substituent effects of 1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid with related pyrazole derivatives:

*Estimated based on molecular formula C₇H₈N₂O₂ from analog data .

Biological Activity

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopropyl group and a carboxylic acid functional group. Its molecular formula is C_8H_10N_2O_2, which contributes to its unique pharmacological properties. The structural characteristics are crucial for its interaction with biological targets.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, disrupting metabolic pathways. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

- Receptor Modulation : The compound has been studied for its interaction with various receptors, including cannabinoid receptors, which play roles in pain modulation and inflammation .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and specific microbial strains.

Anticancer Potential

Recent investigations have highlighted the potential of this compound as an anticancer agent. For instance:

- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) showed that the compound could inhibit cell proliferation and induce apoptosis through caspase activation .

- Mechanistic Insights : The compound's ability to disrupt metabolic pathways in cancer cells suggests it could serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, with studies indicating that it can modulate inflammatory pathways effectively. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Anticancer Activity :

- Study on Anti-inflammatory Activity :

Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing 1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid?

Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclocondensation. For pyrazole-carboxylic acid derivatives, a general procedure includes:

- Step 1: Reacting a chlorinated pyrazole precursor (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with cyclopropylamine or cyclopropane-derived nucleophiles under basic conditions (e.g., K₂CO₃) to introduce the cyclopropyl group .

- Step 2: Oxidation or functional group interconversion to yield the carboxylic acid moiety. Reaction conditions (temperature, pH, and solvent polarity) must be tightly controlled to avoid side reactions like decarboxylation .

Key Variables: Catalyst choice (e.g., K₂CO₃ vs. Cs₂CO₃), stoichiometry of cyclopropane reagents, and inert atmosphere for sensitive intermediates.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

A combination of methods ensures structural validation and purity assessment:

- ¹H/¹³C NMR: Assigns proton environments (e.g., cyclopropyl ring protons at δ 0.5–1.5 ppm) and confirms carboxylate formation (C=O peak at ~170 ppm) .

- IR Spectroscopy: Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS): Verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the carboxyl group) .

- Elemental Analysis: Validates purity (>95% by GC/HPLC) .

Basic: How does the cyclopropyl substituent influence the compound’s reactivity?

Answer:

The cyclopropyl group introduces steric strain and electronic effects:

- Steric Effects: Hinders nucleophilic attack at the pyrazole ring, directing reactivity to the carboxylate group .

- Electronic Effects: The strained cyclopropane ring may enhance electrophilic substitution at the pyrazole C-5 position .

Reactivity Patterns:

| Reaction Type | Observed Products | Conditions |

|---|---|---|

| Oxidation | Pyrazole-4-carboxylic acid derivatives | KMnO₄/H₂SO₄ |

| Reduction | Alcohols (via carboxylate reduction) | LiAlH₄ |

| Substitution | Halogenated analogs (e.g., Cl, Br) | PCl₅ or SOCl₂ |

Advanced: How can researchers optimize synthesis yields when scaling up production?

Answer:

Yield optimization requires systematic screening:

- Catalyst Screening: Test alternatives to K₂CO₃ (e.g., DBU or DIPEA) to enhance nucleophilic substitution efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve cyclopropane reagent solubility but may require post-reaction purification .

- In Situ Monitoring: Use TLC or HPLC to track intermediate formation and minimize over-reaction .

Case Study: A 68% yield improvement was achieved for a related pyrazole-carboxylic acid by switching from K₂CO₃ to Cs₂CO₃ in DMF at 80°C .

Advanced: How should contradictory bioactivity data across studies be resolved?

Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity Validation: Ensure >95% purity via HPLC and eliminate trace solvents (e.g., DMSO) that interfere with bioassays .

- Assay Standardization: Compare results across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays) .

- Structural Analog Testing: Evaluate analogs (e.g., isopropyl vs. cyclopropyl derivatives) to isolate substituent-specific effects .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Density Functional Theory (DFT): Models electronic properties (e.g., carboxylate charge distribution) to predict binding affinity .

- Molecular Docking: Simulates interactions with enzymes (e.g., cyclooxygenase-2) to identify key binding residues .

Example: A cyclopropyl-containing analog showed enhanced hydrophobic interactions in COX-2 docking studies compared to methyl derivatives .

Advanced: How do degradation products of this compound impact pharmacological studies?

Answer:

Degradation under stress conditions (heat, light) generates:

- Primary Byproducts: CO₂, NOₓ (from cyclopropyl ring cleavage) .

- Analysis Methods: LC-MS/MS identifies degradants, while accelerated stability studies (40°C/75% RH) establish shelf-life .

Recommendation: Store at -20°C under argon to prevent cyclopropane ring opening .

Advanced: What strategies validate the compound’s role in structure-activity relationship (SAR) studies?

Answer:

- Isosteric Replacement: Swap cyclopropyl with other groups (e.g., isopropyl, ) to assess steric/electronic contributions .

- Pharmacophore Mapping: Identify critical moieties (e.g., carboxylate for hydrogen bonding) using 3D-QSAR models .

Key Finding: Cyclopropyl derivatives exhibit improved metabolic stability over phenyl analogs in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.